Ceritinib dihydrochloride, also known as 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine dihydrochloride, is an anaplastic lymphoma kinase (ALK) inhibitor. It is currently used in the treatment of ALK-positive non-small cell lung cancer.
Ceritinib dihydrochloride can be synthesized by coupling 8-(1-{4-amino-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one hydrochloride (compound 1) with 2,5-dichloro-N-[2-(dimethylphosphoryl)phenyl]pyrimidin-4-amine (compound 3). The reaction produces 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine dihydrochloride (compound 4), which is ceritinib dihydrochloride. Ceritinib can then be obtained by dissociating compound 4.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4